molecular formula C11H19NO B14844748 1-Cyclohexyl-piperidin-3-one

1-Cyclohexyl-piperidin-3-one

Cat. No.: B14844748
M. Wt: 181.27 g/mol
InChI Key: VGOIOSRZHMQCQC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-piperidin-3-one is a piperidinone derivative featuring a cyclohexyl group substituted at the nitrogen (position 1) of the six-membered piperidin-3-one ring. Cyclohexyl groups are often used to enhance lipophilicity, influencing pharmacokinetics and target binding .

Properties

IUPAC Name

1-cyclohexylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOIOSRZHMQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclohexylamine with 3-chloropropionyl chloride followed by cyclization can yield this compound. Another method involves the reduction of 1-cyclohexyl-3-piperidone using phenylsilane and an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Functionalized piperidine derivatives with various substituents.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
1-Cyclohexyl-piperidin-3-one Cyclohexyl (N1), ketone (C3) C₁₁H₁₉NO 181.28 g/mol Lipophilic N-substituent, ketone
Piperidin-3-one hydrochloride Hydrogen (N1), ketone (C3), HCl salt C₅H₁₀NOCl 147.59 g/mol Hydrochloride salt, polar
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl (C3), chloroethyl-nitrosourea (N1) C₉H₁₅ClN₃O₂ 244.69 g/mol Alkylating agent, nitroso group
Phencyclidine (PCP) Cyclohexyl (C1), phenyl (C1) C₁₇H₂₅N 243.39 g/mol Psychoactive, NMDA receptor antagonist
1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine Cyclohexenyl-carbonyl (N1), methyl (C2) C₁₃H₂₁NO 207.31 g/mol Unsaturated cyclohexenyl, methyl

Key Observations:

  • Cyclohexyl vs. Aromatic Substituents : Phencyclidine (PCP) incorporates a phenyl group, enhancing aromatic interactions with CNS targets , while this compound’s cyclohexyl group likely improves membrane permeability .
  • Functional Group Impact : The nitrosourea moiety in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enables alkylation of nucleic acids and proteins , whereas the ketone in this compound may participate in hydrogen bonding or serve as a synthetic intermediate.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Data

Compound Name LogP (Predicted) Solubility Plasma Protein Binding Half-Life (Biological)
This compound ~2.5 (estimated) Low (lipophilic) High (cyclohexyl) Not reported
Piperidin-3-one hydrochloride ~0.8 High (polar salt) Low Not reported
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 2.1 Moderate in lipids 40–60% (cyclohexyl) 5 min (initial phase)
Phencyclidine (PCP) 4.3 Low 65% 7–46 hours

Key Findings:

  • Lipophilicity : this compound’s cyclohexyl group likely increases logP compared to piperidin-3-one hydrochloride, enhancing blood-brain barrier penetration .
  • Protein Binding : Cyclohexyl-containing compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit 40–60% plasma protein binding, suggesting similar behavior for this compound .
  • Metabolism : Nitrosoureas degrade rapidly (5-minute half-life in mice) , while PCP’s stability contributes to its prolonged psychoactive effects .

Table 3: Toxicity Data of Selected Compounds

Compound Name GHS Classification Notable Hazards
This compound Not reported Likely irritant (analog-based inference)
1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Phencyclidine (PCP) Not classified Neurotoxicity, hallucinations

Key Insights:

  • Safety Risks : Cyclohexyl-containing analogs like 1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine exhibit acute oral toxicity (Category 4) and irritation hazards , suggesting similar precautions for this compound.
  • Neurotoxicity : PCP’s NMDA receptor antagonism contrasts with this compound’s undefined mechanism, highlighting structural nuance in biological outcomes .

Research Highlights:

  • Protein vs. Nucleic Acid Binding : Cyclohexyl groups in nitrosoureas preferentially bind proteins (e.g., albumin, poly-L-lysine) via carbamoylation, while chloroethyl groups target nucleic acids . This suggests this compound may interact with protein targets.
  • Therapeutic Potential: Nitrosoureas’ dual mechanism (alkylation + carbamoylation) underlines the pharmacological versatility of cyclohexyl-piperidine derivatives .

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